molecular formula C15H15NO2 B11962599 N-(3,4-Dimethoxybenzylidene)aniline CAS No. 27895-67-6

N-(3,4-Dimethoxybenzylidene)aniline

Cat. No.: B11962599
CAS No.: 27895-67-6
M. Wt: 241.28 g/mol
InChI Key: KCSFGCVDFUCOIJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethoxybenzylidene)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzylidene)aniline involves its interaction with various molecular targets. The imine group (C=N) can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy groups may also contribute to its activity by influencing its electronic properties and interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison: N-(3,4-Dimethoxybenzylidene)aniline is unique due to the presence of both methoxy groups on the benzene ring, which can significantly influence its reactivity and biological activity. Compared to its analogs with different substituents, it may exhibit distinct electronic properties and steric effects, leading to varied applications and effectiveness in different fields .

Properties

CAS No.

27895-67-6

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-phenylmethanimine

InChI

InChI=1S/C15H15NO2/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

KCSFGCVDFUCOIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=CC=C2)OC

Origin of Product

United States

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